N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Description
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C10H8N2O2S2 It is characterized by the presence of two thiophene rings connected through a carbohydrazide linkage
Structure
3D Structure
Properties
IUPAC Name |
N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFFEXPCHQWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with thiophene-2-carbonyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A related compound with similar structural features but lacking the additional thiophene ring.
Thiophene-2-carbonyl chloride: An intermediate used in the synthesis of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide.
Thiophene derivatives: Other compounds containing thiophene rings with various substituents.
Uniqueness
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is unique due to its dual thiophene rings connected through a carbohydrazide linkage. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Thiophene-2-Carbohydrazide : The initial step involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate, resulting in thiophene-2-carbohydrazide.
- Acylation : This intermediate is then acylated using thiophene-2-carbonyl chloride under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |
These findings suggest that the compound not only inhibits microbial growth but also possesses bactericidal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
This compound has shown promising results in anticancer assays. Studies conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer), revealed significant cytotoxic effects.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 15.5 | >10 |
| HepG-2 | 18.3 | >8 |
The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells over normal cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to involve interaction with specific molecular targets within the cell. For instance, it may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays have reported IC50 values for these enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 31.64 |
| Dihydrofolate Reductase | 2.67 |
These interactions could disrupt cellular processes critical for microbial survival and cancer cell proliferation .
Case Studies
Several studies have evaluated the biological activity of derivatives similar to this compound:
- Antimicrobial Evaluation : A study assessed the compound's efficacy against multi-drug resistant strains, demonstrating enhanced activity when combined with conventional antibiotics like ciprofloxacin.
- Anticancer Studies : Research on hydrazone derivatives derived from thiophenes indicated that modifications to the thiophene ring could enhance anticancer properties, suggesting a structure-activity relationship that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
